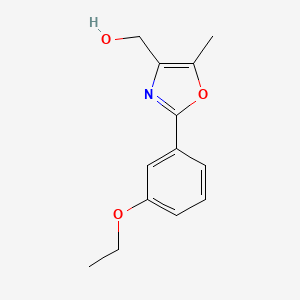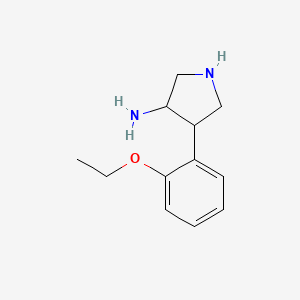
4-(2-Ethoxyphenyl)pyrrolidin-3-amine
描述
4-(2-Ethoxyphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with an ethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the ethoxyphenyl group. One common method involves the reaction of 2-ethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the efficiency of the cyclization process. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
4-(2-Ethoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines or alkanes
Substitution: N-substituted pyrrolidines
科学研究应用
4-(2-Ethoxyphenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 4-(2-Ethoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may enhance the compound’s ability to bind to hydrophobic pockets within proteins, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(2-Methoxyphenyl)pyrrolidin-3-amine
- 4-(2-Propoxyphenyl)pyrrolidin-3-amine
- 4-(2-Butoxyphenyl)pyrrolidin-3-amine
Uniqueness
4-(2-Ethoxyphenyl)pyrrolidin-3-amine is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its biological activity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy group provides a balance between hydrophobicity and steric hindrance, potentially leading to distinct pharmacokinetic and pharmacodynamic profiles.
属性
IUPAC Name |
4-(2-ethoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-9(12)10-7-14-8-11(10)13/h3-6,10-11,14H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKTTPGTUEUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478533.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478534.png)
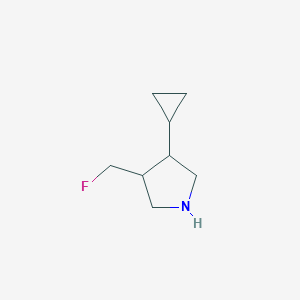
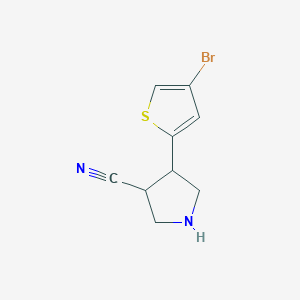
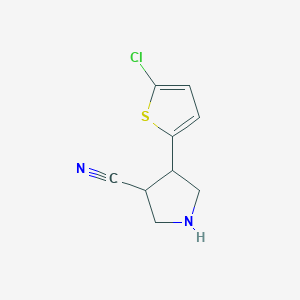
![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
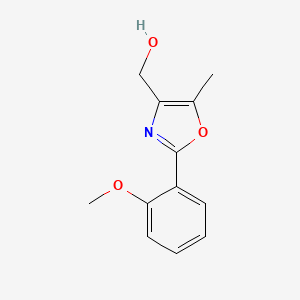
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)

